2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one
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Overview
Description
2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[34]octan-6-yl)propan-1-one is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one typically involves multiple steps. One common approach is to start with a suitable spirocyclic precursor, which undergoes a series of functional group transformations to introduce the amino and hydroxymethyl groups. The reaction conditions often involve the use of strong bases or acids, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as flow chemistry and catalytic processes are often employed to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the spirocyclic structure can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
Indole Derivatives: These compounds share some structural similarities and are also studied for their biological activity.
Uniqueness
What sets 2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one apart is its unique spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-amino-1-[2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl]propan-1-one |
InChI |
InChI=1S/C11H20N2O2/c1-8(12)10(15)13-3-2-11(7-13)4-9(5-11)6-14/h8-9,14H,2-7,12H2,1H3 |
InChI Key |
HXBUHVBTYBRPAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC2(C1)CC(C2)CO)N |
Origin of Product |
United States |
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